molecular formula C13H17NO7S2 B12579037 2-Azetidinone, 3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)- CAS No. 500989-02-6

2-Azetidinone, 3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)-

Cat. No.: B12579037
CAS No.: 500989-02-6
M. Wt: 363.4 g/mol
InChI Key: KEIHHOCKAITZMZ-UHFFFAOYSA-N
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Description

2-Azetidinone, 3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)- is a compound belonging to the class of azetidinones, which are four-membered lactams. Azetidinones are known for their significant role in medicinal chemistry, particularly as the core structure of β-lactam antibiotics. This specific compound is characterized by its methoxy and methylsulfonyl substituents, which may influence its chemical reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone, 3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl groups.

    Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-Azetidinone, 3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)- has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structural similarity to β-lactam antibiotics suggests potential antibacterial activity.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-azetidinone, 3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)- involves its interaction with specific molecular targets. The compound may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-azetidinone, 3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)- lies in its specific combination of methoxy and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to other azetidinones.

Properties

CAS No.

500989-02-6

Molecular Formula

C13H17NO7S2

Molecular Weight

363.4 g/mol

IUPAC Name

3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)azetidin-2-one

InChI

InChI=1S/C13H17NO7S2/c1-20-10-7-5-9(6-8-10)14-12(15)11(21-2)13(14,22(3,16)17)23(4,18)19/h5-8,11H,1-4H3

InChI Key

KEIHHOCKAITZMZ-UHFFFAOYSA-N

Canonical SMILES

COC1C(=O)N(C1(S(=O)(=O)C)S(=O)(=O)C)C2=CC=C(C=C2)OC

Origin of Product

United States

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